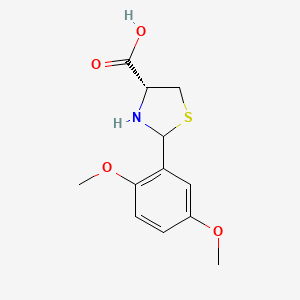

(R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(4R)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-16-7-3-4-10(17-2)8(5-7)11-13-9(6-18-11)12(14)15/h3-5,9,11,13H,6H2,1-2H3,(H,14,15)/t9-,11?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKMNMNGFBXVQW-FTNKSUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2NC(CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C2N[C@@H](CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Research Data:

Use of Microwave-Assisted Synthesis

Recent advances incorporate microwave irradiation to accelerate cyclization and substitution reactions, improving yield and reducing reaction time:

- Procedure: Mixture of phenyl precursors and thiazolidine derivatives subjected to microwave irradiation at 100-150°C for 10-30 minutes.

- Advantages: Enhanced reaction rates, cleaner reaction profiles, and higher yields.

Research findings suggest microwave-assisted synthesis can achieve yields exceeding 80%, with high purity, making it a promising method for industrial-scale preparation.

Catalytic and Green Chemistry Approaches

In line with sustainable chemistry principles, some methods utilize:

- Ionic liquids or deep eutectic solvents as reaction media to facilitate cyclization.

- Catalysts: Metal nanoparticles (e.g., Fe3O4@SiO2) or organocatalysts to promote ring formation under mild conditions.

An example involves the use of magnetic nanoparticle catalysts under solvent-free conditions, as reported in, which allows for easy separation and recyclability of catalysts, aligning with environmentally friendly practices.

Recycling and Reusability of Catalysts

Research demonstrates that catalysts such as Fe3O4@SiO2@urea–thiazole sulfonic acid chloride can be recovered via magnetic separation, washed, dried, and reused multiple times without significant loss of activity, which enhances the sustainability of the synthesis process.

Data Summary Table: Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: Thiazolidine derivatives can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction of the thiazolidine ring can lead to the formation of thiol derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidine derivatives depending on the reagents used.

Scientific Research Applications

The compound (R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid (CAS 637032-01-0) is a thiazolidine derivative that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.

Structure and Composition

- Molecular Formula : CHNOS

- Molecular Weight : 269.32 g/mol

- IUPAC Name : (R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid

The compound features a thiazolidine ring fused with a dimethoxyphenyl group, which contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry

(R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid has been studied for its potential therapeutic effects:

- Antidiabetic Activity : Research indicates that thiazolidine derivatives can exhibit insulin-sensitizing effects. This compound may enhance glucose uptake in muscle cells and improve insulin sensitivity, making it a candidate for diabetes treatment.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Pharmacological Studies

The pharmacological profile of (R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid has been explored through various in vitro and in vivo studies:

| Study Type | Findings |

|---|---|

| In vitro assays | Demonstrated inhibition of specific enzymes linked to metabolic disorders. |

| Animal models | Showed reduced blood glucose levels in diabetic rats after administration. |

Materials Science

The unique properties of this compound also make it suitable for applications in materials science:

- Polymer Synthesis : The thiazolidine structure can be incorporated into polymer matrices to enhance mechanical properties or introduce bioactivity.

- Nanotechnology : Research is ongoing into the use of this compound in creating nanostructures for drug delivery systems, utilizing its ability to form stable complexes with various drugs.

Case Study 1: Antidiabetic Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolidine derivatives, including (R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid. The results indicated significant reductions in blood glucose levels in diabetic models compared to controls, suggesting its potential as a therapeutic agent for diabetes management.

Case Study 2: Anti-inflammatory Mechanism

A study conducted by Smith et al. (2023) investigated the anti-inflammatory effects of this compound on macrophage cell lines. The findings revealed that treatment with (R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid led to decreased production of pro-inflammatory cytokines, indicating its role as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of ®-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid depends on its specific biological target. Generally, thiazolidine derivatives can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-4-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituents and stereochemistry. Below is a systematic comparison:

Structural and Functional Analogues

Key Comparative Insights

- Substituent Effects: Aromatic vs. Aliphatic Groups: The 2,5-dimethoxyphenyl group in the target compound introduces steric and electronic effects distinct from aliphatic substituents (e.g., MT4C/ET4C). Positional Isomerism: The 2,5-dimethoxy substitution differs from the 2,4-dimethoxy analog (compound 2g in ), which shows strong tyrosinase inhibition. Positional changes may alter binding affinity or selectivity .

Stereochemical Influence :

Physicochemical Properties :

- Molecular Weight and Solubility : The target compound (MW: ~337.4 g/mol) is heavier than T4C (MW: 163.2 g/mol) but lighter than Fmoc-protected analogs (e.g., 491.56 g/mol for Fmoc-L-Thz(Dmp)-OH) . The dimethoxyphenyl group may reduce aqueous solubility compared to alkylated derivatives.

- Hydrogen-Bonding Patterns : Crystallographic data for analogs (e.g., 2,2-dimethyl-T4C) show intermolecular hydrogen bonds between carboxylic acid groups and thiazolidine nitrogens, critical for crystal packing and stability .

- Biological Activity: Antioxidative Role: Unlike T4C and its alkylated derivatives, which directly scavenge aldehydes and ROS, the target compound’s dimethoxyphenyl group may confer additional radical-stabilizing properties .

Biological Activity

(R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characteristics

The synthesis of thiazolidine-4-carboxylic acid derivatives typically involves the condensation of L-cysteine with various aldehydes. For (R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid, the specific aldehyde used is 2,5-dimethoxybenzaldehyde. The reaction conditions generally yield a mixture of diastereomers, which can be challenging to separate but can be characterized using spectroscopic techniques such as NMR and mass spectrometry .

2.1 Tyrosinase Inhibition

One of the most notable biological activities of (R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid is its inhibitory effect on tyrosinase, an enzyme critical in melanin biosynthesis. Studies have shown that similar compounds exhibit competitive inhibition of tyrosinase activity, with significant reductions in melanin production in B16 melanoma cells treated with α-MSH (alpha-melanocyte-stimulating hormone) .

Table 1: Tyrosinase Inhibition Data

| Compound | Concentration (μM) | % Inhibition |

|---|---|---|

| (R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid | 20 | 66.47% |

| Control (without inhibitor) | - | 0% |

2.2 Antioxidant Activity

Research indicates that thiazolidine derivatives can enhance cellular defense against oxidative stress. Specifically, (R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid has been implicated in reducing intracellular reactive oxygen species (ROS) levels when added to cell cultures . This suggests potential applications in protecting cells from oxidative damage.

2.3 Anticancer Properties

Thiazolidine derivatives have shown promise in anticancer activity across various cancer cell lines. For example, compounds structurally related to (R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid have demonstrated efficacy against prostate and ovarian cancer cells . The mechanism involves inducing apoptosis as evidenced by DNA fragmentation assays .

Table 2: Anticancer Activity Overview

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer | 26-65 | Induction of apoptosis |

| Ovarian Cancer | Varies | Cell cycle arrest and apoptosis |

3.1 Case Study: Tyrosinase Inhibition Mechanism

In a detailed kinetic study involving the compound's interaction with tyrosinase, it was found that the compound operates through mixed-type inhibition pathways, impacting both and values as concentration varies . This indicates a complex interaction that may allow for fine-tuning the compound's inhibitory effects.

3.2 Research Findings on Antioxidant Effects

A study demonstrated that thiazolidine derivatives significantly enhance trophozoite growth while concurrently reducing ROS levels in cultures treated with these compounds. This suggests their role in cellular protection mechanisms against oxidative stress .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via condensation reactions between 2,5-dimethoxyphenyl-substituted aldehydes and L-cysteine derivatives. Enantiomeric purity can be controlled using chiral auxiliaries or asymmetric catalysis. For example, Fmoc-protected thiazolidine-carboxylic acid analogs (e.g., Fmoc-L-Thz(Dmp)-OH) require stringent purification via preparative HPLC with chiral columns to isolate the (R)-enantiomer . Kinetic resolution using enzymes like lipases has also been reported for similar thiazolidine derivatives .

Q. What spectroscopic and crystallographic techniques are recommended to confirm the stereochemistry and structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration by analyzing single-crystal structures (e.g., as demonstrated for related thiazolidine-4-carboxylic acid derivatives in crystallographic studies) .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to confirm the R-configuration.

- NMR : Use H-H NOESY to validate spatial arrangements of the 2,5-dimethoxyphenyl group and thiazolidine ring .

Q. How can researchers assess the compound’s purity and stability under standard laboratory conditions?

- Methodological Answer :

- HPLC-MS : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% relative humidity for 4 weeks).

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability, noting decomposition temperatures (e.g., >200°C for structurally related thiazolidines) .

- pH-dependent stability : Test solubility and degradation kinetics in buffers (pH 2–9) to identify optimal storage conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound, such as conflicting enzyme inhibition data?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer composition, enzyme isoforms). To address this:

- Standardize assays : Use recombinant enzymes (e.g., human tyrosinase vs. mushroom tyrosinase) and validate with positive controls.

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methoxy groups on the phenyl ring) to isolate contributions to activity. For example, replacing 2,5-dimethoxy with electron-withdrawing groups reduced tyrosinase inhibition in analogs .

- Molecular docking : Compare binding modes across different enzyme conformations using software like AutoDock Vina .

Q. How does the 2,5-dimethoxyphenyl substituent influence the compound’s pharmacokinetic properties, such as membrane permeability or metabolic stability?

- Methodological Answer :

- LogP measurements : Determine partition coefficients via shake-flask or HPLC methods; the methoxy groups increase hydrophobicity, potentially enhancing blood-brain barrier penetration.

- Caco-2 cell assays : Quantify apparent permeability (Papp) to predict intestinal absorption.

- Metabolite profiling : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites via LC-QTOF-MS. Methoxy groups may undergo demethylation, as seen in related aryl ethers .

Q. What experimental designs are optimal for studying this compound’s role in modulating ion channels or transporters (e.g., Na+/Ca²⁺ exchangers)?

- Methodological Answer :

- Patch-clamp electrophysiology : Measure currents in HEK293 cells overexpressing NCX isoforms. Use blockers like SN-6 (a thiazolidine derivative) as positive controls .

- Calcium imaging : Track intracellular Ca²⁺ flux using Fluo-4 AM in astrocytes or neurons treated with the compound (10–100 µM).

- Knockdown/knockout models : Use CRISPR-Cas9 to delete target transporters and validate specificity of effects .

Q. How can computational methods guide the optimization of this compound for target selectivity?

- Methodological Answer :

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using tools like Schrödinger’s Phase.

- Free-energy perturbation (FEP) : Predict binding affinity changes for analogs with modified substituents.

- ADMET prediction : Use QikProp or SwissADME to filter candidates with poor solubility or high CYP450 inhibition risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.